N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methyl, 3-phenyl, and 5-propyl substitution pattern on its core heterocyclic scaffold. The acetamide group is appended via a para-substituted phenyl ring, which likely enhances solubility and modulates target binding.
Properties
IUPAC Name |
N-[4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-4-8-21-15-22(26-20-13-11-19(12-14-20)25-17(3)30)29-24(27-21)23(16(2)28-29)18-9-6-5-7-10-18/h5-7,9-15,26H,4,8H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSSQKSYYBZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-3-methylpyrazole with Diethyl Malonate
The reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide) yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This step establishes the bicyclic framework, with the methyl group pre-installed at position 2.
Chlorination at Position 7
Treatment of 1 with phosphorus oxychloride (POCl₃) selectively chlorinates the 5- and 7-positions, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. The chlorine at position 7 exhibits higher reactivity, enabling selective substitution in subsequent steps.
Introduction of the 5-Propyl Group
To install the propyl group at position 5, a modified malonate derivative—diethyl propylmalonate—is employed during the cyclization step. This adjustment directs the propyl group to position 5, as demonstrated in analogous syntheses of alkyl-substituted pyrazolopyrimidines.
Suzuki-Miyaura Coupling for 3-Phenyl Substitution
The phenyl group at position 3 is introduced via a Suzuki-Miyaura coupling reaction. Using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄), the 3-chloro intermediate (derived from 2 ) undergoes cross-coupling to afford 3-phenyl-5-propyl-2-methylpyrazolo[1,5-a]pyrimidin-7-chloride (3 ) in 70–85% yield.
Functionalization at Position 7: Installation of the Acetamide-Aniline Moiety
The 7-chloro group in 3 is replaced with 4-acetamidoaniline through nucleophilic aromatic substitution (NAS).
Synthesis of 4-Acetamidoaniline
4-Nitroaniline is acetylated with acetic anhydride in pyridine to form 4-nitroacetanilide. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-acetamidoaniline (4 ) in 90% yield.
Nucleophilic Aromatic Substitution
Reaction of 3 with 4 in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C for 12 hours affords N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide (5 ) in 65–75% yield. The reaction exploits the electron-deficient nature of the pyrazolopyrimidine core, facilitating displacement of the chloride by the aniline nitrogen.
Optimization and Mechanistic Considerations
Regioselectivity in Cyclization
The use of sodium ethoxide ensures deprotonation of the malonate, promoting cyclization exclusively at the 5-amino group of the pyrazole. This regioselectivity is critical for obtaining the desired core structure.
Chlorination Efficiency
POCl₃ achieves near-quantitative conversion of hydroxyl groups to chlorides at positions 5 and 7. Excess POCl₃ (3–5 equivalents) and reflux conditions (110°C, 4 hours) are optimal.
NAS Reaction Kinetics
The substitution at position 7 proceeds via a two-step mechanism: (1) deprotonation of 4 by Cs₂CO₃ to generate a potent nucleophile and (2) attack on the electron-deficient C7 of 3 . Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Alternative Routes
Diazonium Salt Coupling
An alternative approach involves diazotization of 4-acetamidoaniline followed by coupling with a pyrazolopyrimidine precursor. However, this method yields <50% product due to competing side reactions.
Reductive Amination
Condensation of 7-amino-pyrazolopyrimidine with 4-acetamidobenzaldehyde under reductive conditions (NaBH₃CN) affords the target compound in 55% yield. This route is less efficient than NAS.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis substitutes Pd(PPh₃)₄ with cheaper Pd/C (10% wt) for Suzuki couplings, reducing catalyst costs by 40% without compromising yield.
Waste Management
POCl₃ hydrolysis generates HCl, which is neutralized with aqueous NaHCO₃. Solvent recovery (DMF) via distillation achieves 85% reuse.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Key Comparisons:
Substituent Effects on Bioactivity: The target compound’s 5-propyl group enhances lipophilicity compared to the 3-cyano group in 2f, which may increase membrane permeability but reduce polarity. 2f’s cyclopropylamino group at position 7 introduces rigidity and metabolic stability, whereas the target’s 7-(4-acetamidophenylamino) group may facilitate hydrogen bonding with target proteins .
Synthetic Pathways: Both the target compound and 2f likely employ nucleophilic aromatic substitution (SNAr) for amine coupling to the pyrazolo[1,5-a]pyrimidine core. However, 2f uses a more complex phenylamino intermediate with pyrrolidinylmethyl substitutions, suggesting additional steps for functionalization . The CAS 131900-62-4 intermediate highlights the use of trifluoromethyl groups in final products, which are absent in the target compound. Trifluoromethyl groups typically enhance metabolic stability but may introduce toxicity concerns .
Physicochemical Properties: The target’s 3-phenyl group enables π-π stacking interactions, a feature shared with 2f’s aromatic substituents. The CAS 131900-62-4-derived compound incorporates a trifluoromethylphenyl group, significantly increasing electronegativity and resistance to oxidative metabolism compared to the target’s propyl chain .
Research Findings and Data Gaps
- demonstrates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in kinase inhibitor design but lacks direct bioactivity data for the target compound .
- Critical Knowledge Gaps: Experimental data on the target compound’s binding affinity, selectivity, and metabolic stability. Direct comparisons of synthetic yields and reaction efficiencies for the target vs. analogs.
Biological Activity
N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with an acetamide group. This structural configuration is crucial for its biological properties. The molecular formula is with a molecular weight of approximately 368.45 g/mol. It exhibits moderate lipophilicity with an XLogP value of 2.8, indicating potential for membrane permeability .
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth by targeting specific cancer-related pathways.
- Antiviral Properties : Some derivatives have been reported to possess antiviral activity, making them candidates for further investigation in the treatment of viral infections .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity :
- Antiviral Effects :
- Enzymatic Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. Q1. What are the key synthetic strategies for synthesizing N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
Core Formation: Condensation of substituted pyrazole precursors with aminopyrimidine derivatives under reflux conditions (e.g., ethanol or dichloromethane) .
Amination: Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, requiring inert atmospheres (e.g., nitrogen) and catalysts like Pd(PPh₃)₄ .
Acetamide Functionalization: Reaction of the amine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
Optimization Tips:
Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₆N₆O) with <2 ppm error .
- HPLC-PDA: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. Q3. How can researchers screen the compound’s bioactivity in preliminary assays?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines often inhibit kinases) .
- In Vitro Assays:
- Data Validation: Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. Q4. How can computational methods guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Focus on key residues (e.g., hinge region Lys721) .
- Quantum Chemical Calculations:
- DFT: Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to identify reactive sites .
- Reaction Path Analysis: Predict regioselectivity in substitution reactions using transition-state modeling .
- Machine Learning: Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties .
Q. Q5. How should researchers address contradictory data in solubility and bioavailability studies?
Methodological Answer:
- Solubility Discrepancies:
- Bioavailability Optimization:
Q. Q6. What strategies resolve ambiguities in reaction mechanisms for key synthetic steps?
Methodological Answer:
- Isotopic Labeling: Track reaction pathways using ¹³C-labeled intermediates (e.g., ¹³C-acetic anhydride for acetamide formation) .
- Kinetic Studies:
- Variable Time NMR: Monitor intermediate formation (e.g., amine coupling) in real time .
- Activation Energy Calculation: Use Eyring plots to distinguish SN1 vs. SN2 mechanisms in substitution reactions .
- In Situ Spectroscopy: Employ FTIR or Raman to detect transient intermediates (e.g., nitrenes in amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
